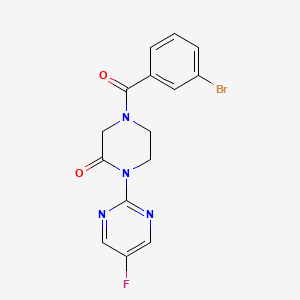

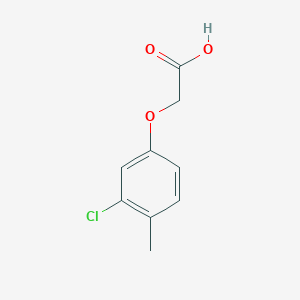

2-(3-chloro-4-methylphenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-chloro-4-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a chlorophenoxyacetic acid derivative, which is commonly used in various scientific and industrial applications. This compound is known for its role in the synthesis of herbicides and plant growth regulators.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins are crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation .

Mode of Action

MCPA acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled, rapid growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

MCPA affects the biochemical pathways associated with the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, MCPA induces rapid, uncontrolled growth, often referred to as "growing to death" . This effect is selective, killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Pharmacokinetics

The pharmacokinetics of MCPA involve its absorption through the leaves of plants and translocation to the meristems . .

Result of Action

The result of MCPA’s action is the death of susceptible plants, mainly dicotyledons . By mimicking the action of the auxin growth hormone, MCPA induces rapid, uncontrolled growth in these plants . This uncontrolled growth eventually leads to the death of the plant .

Action Environment

The action, efficacy, and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is a widely used herbicide that selectively controls broad-leaf weeds in pasture and cereal crops . .

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-methylphenoxy)acetic acid, like other auxins, is involved in various biochemical reactions in plants. It interacts with auxin receptors, such as the TIR1 protein, leading to the degradation of Aux/IAA proteins and the subsequent transcription of auxin-responsive genes . The nature of these interactions is typically non-covalent and reversible.

Cellular Effects

In cellular processes, (3-Chloro-4-methylphenoxy)acetic acid influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can stimulate cell elongation and division, promote cell differentiation, and influence the direction of root growth .

Molecular Mechanism

At the molecular level, (3-Chloro-4-methylphenoxy)acetic acid exerts its effects by binding to auxin receptors, leading to the ubiquitination and subsequent degradation of Aux/IAA proteins. This degradation allows ARF proteins to regulate the transcription of auxin-responsive genes .

Metabolic Pathways

(3-Chloro-4-methylphenoxy)acetic acid is involved in the auxin metabolic pathway in plants. It interacts with enzymes such as auxin efflux carriers and auxin influx carriers, which are responsible for the transport of auxin in plant cells .

Transport and Distribution

(3-Chloro-4-methylphenoxy)acetic acid is transported within plant cells and tissues via specific transport proteins, including auxin efflux carriers and auxin influx carriers . These proteins help distribute the compound within the plant, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of (3-Chloro-4-methylphenoxy)acetic acid is primarily at the plasma membrane of plant cells, where auxin transporters are located . It can also be found in the nucleus, where it interacts with auxin receptors to exert its effects on gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenoxy)acetic acid typically involves the reaction of 3-chloro-4-methylphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through crystallization or distillation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-chloro-4-methylphenoxy)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and plant growth regulators.

Biology: The compound is studied for its effects on plant growth and development, as well as its potential use in controlling weed growth.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features and applications.

2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mechanism of action but different substitution patterns on the phenoxy ring.

Uniqueness

2-(3-chloro-4-methylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective action as a synthetic auxin makes it valuable in agricultural and horticultural applications .

Properties

IUPAC Name |

2-(3-chloro-4-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYYKYLTOMNRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2994222.png)

![5-bromo-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}thiophene-2-carboxamide](/img/structure/B2994228.png)

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)